molecular formula C15H15FN2O5S2 B2745368 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide CAS No. 887201-68-5

3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2745368
CAS No.: 887201-68-5
M. Wt: 386.41
InChI Key: RRUPSWOEBPXYGM-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is a synthetic sulfonamide-based compound intended for research use in biochemical and pharmacological studies. Sulfonamide derivatives are a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles. Research on related compounds has demonstrated that sulfonamides can exhibit carbonic anhydrase inhibitory activity, which is a mechanism of interest for exploring new approaches to neuropathic pain . Specifically, studies on structurally similar compounds have shown promising antinociceptive and antiallodynic effects in murine models of acute and diabetic neuropathic pain . The pharmacological activity of these compounds may involve serotonergic and opioidergic pathways, as the thermal analgesia of a related sulfonamide was reversed by the 5-HT3 antagonist ondansetron and the µ receptor antagonist naloxone . Beyond pain research, sulfonamide cores are also explored in other therapeutic areas, including as inhibitors for specific enzymes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O5S2/c16-11-1-5-13(6-2-11)24(20,21)10-9-15(19)18-12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUPSWOEBPXYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used in the reaction include dichloromethane or acetonitrile.

    Base: Bases such as triethylamine or pyridine are commonly used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
The sulfonamide group in 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide contributes to its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial reproduction. Research has indicated that derivatives of sulfonamides exhibit potent activity against a range of Gram-positive and Gram-negative bacteria .

Anticancer Potential
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The compound may act by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, the inhibition of carbonic anhydrase, an enzyme often overexpressed in cancer cells, has been linked to the antiproliferative effects observed in various sulfonamide compounds .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonamide Linkage : The reaction between a sulfonyl chloride (like 4-fluorobenzenesulfonyl chloride) and an amine leads to the formation of the sulfonamide group.
  • Amide Bond Formation : The subsequent reaction with an appropriate acid chloride or carboxylic acid derivative forms the amide bond, resulting in the final compound.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Therapeutic Insights

Recent patents have explored the use of this compound in various therapeutic contexts:

  • Psychiatric Disorders : Compounds similar to this compound have been identified as negative allosteric modulators of metabotropic glutamate receptors, which are implicated in psychiatric conditions such as anxiety and depression .
  • Inflammation Control : The anti-inflammatory properties of related sulfonamide compounds suggest potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

    Signal Transduction: The inhibition of enzymes involved in signal transduction pathways can lead to altered cellular responses.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name (Full IUPAC) Substituent on Propanamide Backbone Key Functional Groups/Modifications Biological Activity/Notes Reference ID
3-(4-Fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide 4-Fluorobenzenesulfonyl at β-position; 4-sulfamoylphenyl at amide nitrogen Fluorine (electron-withdrawing), sulfamoyl (H-bond donor/acceptor) Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
3-(1H-Indol-3-yl)-N-(4-sulfamoylphenyl)propanamide (2d) Indol-3-yl at β-position; 4-sulfamoylphenyl at amide nitrogen Indole moiety (hydrophobic/π-π interactions) Carbonic anhydrase inhibitor; high purity (99.98% HPLC)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (4) Benzoxazolinone at β-position; 4-sulfamoylphenyl at amide nitrogen Benzoxazolinone (rigid planar structure) Potential anticancer activity; moderate yield (78%)
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide 4-Chlorophenylthio at β-position; 2,4-dimethylphenylsulfamoyl at amide nitrogen Chlorine (lipophilic), dimethylphenyl (steric hindrance) Undisclosed activity; molecular formula C23H23ClN2O3S2
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (7) Amino-linked 4-sulfamoylphenyl at β-position; dual sulfamoyl groups Dual sulfamoyl groups (enhanced H-bonding) Anticancer candidate; moderate yield (68.6%)

Physical Properties

  • Melting Points :
    • Compound 2d: 198–199°C .
    • Compound 4: 252–254°C .
    • Target Compound : Predicted higher than 250°C due to aromatic stacking and sulfonyl rigidity.
  • Solubility : Fluorine and sulfamoyl groups in the target compound may balance hydrophobicity and aqueous solubility compared to chlorophenyl (lipophilic) or indole (moderately hydrophobic) analogs .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C13H14FNO4S2
  • Molecular Weight : 335.38 g/mol
  • CAS Number : [Not available in the provided sources]

The presence of the sulfonyl and sulfamoyl groups suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that compounds containing sulfonyl and sulfamoyl moieties often exhibit inhibition of specific enzymes involved in cellular signaling pathways. The proposed mechanisms include:

  • Inhibition of Carbonic Anhydrase : Sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues. This inhibition can lead to alterations in pH levels within cells, affecting metabolic processes.
  • Antimicrobial Activity : The compound may demonstrate antimicrobial properties by interfering with bacterial folate synthesis pathways, similar to other sulfonamide drugs.

Anticancer Properties

Several studies have reported the anticancer activity of sulfonamide derivatives, including those structurally similar to this compound. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Effects

The compound's structural characteristics suggest potential activity against a range of pathogens:

  • Bacterial Inhibition : Laboratory assays have shown that derivatives with similar functional groups exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the effects of sulfonamide derivatives on MCF-7 cells, showing a dose-dependent decrease in viability. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
  • Antimicrobial Activity Assessment :
    • An evaluation of various sulfonamide compounds revealed that those with fluorinated aromatic rings exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar enhanced properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of E. coli
Enzyme InhibitionCarbonic anhydrase inhibition

Table 2: Structural Comparison with Similar Compounds

Compound NameMolecular WeightKey Features
This compound335.38 g/molSulfonyl and sulfamoyl groups
Sulfanilamide172.20 g/molClassic sulfonamide structure
Acetazolamide222.23 g/molCarbonic anhydrase inhibitor

Q & A

Basic Research Questions

What synthetic routes are available for 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-fluorobenzenesulfonyl chloride with propanamide intermediates under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonylpropanamide backbone .
  • Step 2: Introduce the 4-sulfamoylphenyl group via Buchwald-Hartwig coupling or Mitsunobu reaction, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
  • Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yields. Monitor purity via HPLC (≥98% recommended) .

What analytical techniques are critical for characterizing its structural purity?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between fluorobenzenesulfonyl and propanamide groups) .
  • NMR Spectroscopy: Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry: Confirm molecular weight (theoretical ~380–400 g/mol) via ESI-MS or MALDI-TOF .

How does the compound interact with biological targets such as enzymes or receptors?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine proteases or carbonic anhydrases using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to measure IC₅₀ values .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to identify binding poses in sulfonamide-binding pockets (e.g., hydrophobic interactions with Phe-131 in CA-II) .

Advanced Research Questions

How can researchers resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Solubility Profiling: Compare logP values (calculated via ChemAxon) with experimental data in buffers (pH 1–10) to identify pH-dependent solubility trends .
  • Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) .

What environmental fate studies are applicable to this compound?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure CO2\text{CO}_2 evolution in activated sludge .
  • Adsorption Studies: Apply the Freundlich isotherm model to assess soil adsorption coefficients (KdK_d) under varying organic carbon content .

How can computational models predict its pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Use descriptors like polar surface area (PSA) and AlogP98 to predict blood-brain barrier permeability (e.g., PSA >90 Ų suggests poor CNS penetration) .
  • MD Simulations: Run 100-ns simulations (GROMACS) to evaluate membrane permeability via free-energy profiles .

What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, FFP3 masks, and fume hoods to prevent inhalation (H333 risk) and skin contact (H313 risk) .
  • Waste Disposal: Neutralize sulfonamide residues with 10% NaOH before incineration .

Data Contradiction Analysis

Why do reported biological activities vary across studies?

Methodological Answer:

  • Source of Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Mitigation: Standardize protocols (e.g., MTT assay at 48h incubation) and validate using reference inhibitors (e.g., acetazolamide for CA inhibition) .

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